molecular formula C11H11ClO6S B1599694 (4-(Chlorosulfonyl)phenyl)methylene diacetate CAS No. 69232-47-9

(4-(Chlorosulfonyl)phenyl)methylene diacetate

Cat. No. B1599694
CAS RN: 69232-47-9
M. Wt: 306.72 g/mol
InChI Key: MUXCHHLNVLPPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193227B2

Procedure details

A solution of p-toluenesulfonyl chloride (40.2 g) in acetic acid:acetic anhydride (800 mL, 1:1) was treated with conc. sulfuric acid (64 mL, 5 equivalents) at 0-5° C. Chromium trioxide (80 g, 4 equivalents) was added at such a rate that the temperature remained below 10° C. The mixture was stirred at 5-10° C. until reaction was completed as indicated by TLC. The mixture was quenched with ice water (2 L), and the solids were filtered, washed with water, and dried. The solids were combined with saturated NaHCO3 (1 L) at 25° C. for 2 hrs, filtered, dissolved in dichloromethane (1 L), dried over Na2SO4, filtered and concentrated. The residue was recrystallized from 2-3 volumes of hot acetone/pentane and cooling for 16 hrs. The crystals are filtered, and washed with cold pentane to give the product (24 g, 38%). 1H NMR (CDCl3): δ 8.09 (d, J=9 Hz, 2H), 7.77 (d, J=9 Hz, 2H), 7.73 (s, 1H), 2.16 (s, 6H).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([Cl:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.C([O:15][C:16](=[O:18])[CH3:17])(=O)C.S(=O)(=O)(O)O.[C:24]([OH:27])(=[O:26])[CH3:25]>[O-2].[O-2].[O-2].[Cr+6]>[C:24]([O:27][CH:11]([O:15][C:16](=[O:18])[CH3:17])[C:1]1[CH:2]=[CH:3][C:4]([S:7]([Cl:10])(=[O:9])=[O:8])=[CH:5][CH:6]=1)(=[O:26])[CH3:25] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
40.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
64 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
80 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5-10° C. until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 10° C
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with ice water (2 L)
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 2-3 volumes of hot acetone/pentane
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 16 hrs
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
WASH
Type
WASH
Details
washed with cold pentane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.